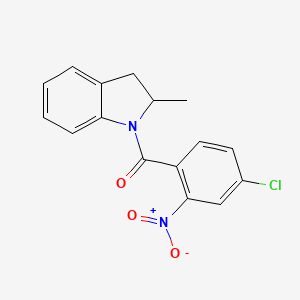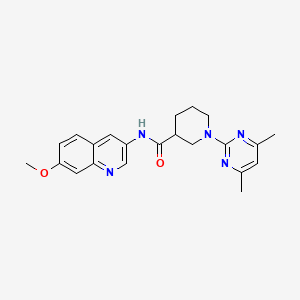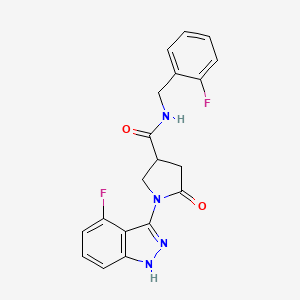
(2E)-N-butyl-3-(3,4-dimethoxyphenyl)-N-ethylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-Butyl-3-(3,4-dimethoxyphenyl)-N-ethyl-2-propenamide is an organic compound characterized by its unique structure, which includes a propenamide backbone substituted with butyl, ethyl, and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Butyl-3-(3,4-dimethoxyphenyl)-N-ethyl-2-propenamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with butylamine and ethylamine under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the amide bond. The process may involve the use of solvents such as dichloromethane or ethanol to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of (E)-N-Butyl-3-(3,4-dimethoxyphenyl)-N-ethyl-2-propenamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-Butyl-3-(3,4-dimethoxyphenyl)-N-ethyl-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-Butyl-3-(3,4-dimethoxyphenyl)-N-ethyl-2-propenamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-N-Butyl-3-(3,4-dimethoxyphenyl)-N-ethyl-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(3’,4’-dimethoxyphenyl)but-3-en-2-ol
- Isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate
- (E)-1-(3,4-dimethoxyphenyl)butadiene
Uniqueness
(E)-N-Butyl-3-(3,4-dimethoxyphenyl)-N-ethyl-2-propenamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H25NO3 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(E)-N-butyl-3-(3,4-dimethoxyphenyl)-N-ethylprop-2-enamide |
InChI |
InChI=1S/C17H25NO3/c1-5-7-12-18(6-2)17(19)11-9-14-8-10-15(20-3)16(13-14)21-4/h8-11,13H,5-7,12H2,1-4H3/b11-9+ |
InChI Key |
PSRASBMFWLRXNC-PKNBQFBNSA-N |
Isomeric SMILES |
CCCCN(CC)C(=O)/C=C/C1=CC(=C(C=C1)OC)OC |
Canonical SMILES |
CCCCN(CC)C(=O)C=CC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-1H-indol-4-yl]acetamide](/img/structure/B11013125.png)
![N-[2-(2-methoxyphenyl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11013127.png)

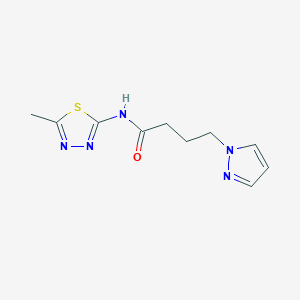
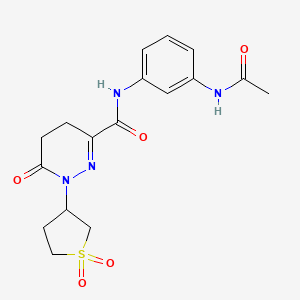
![N-[3-(acetylamino)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11013145.png)
![Ethyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11013153.png)
![2-({4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B11013156.png)
![9,9-Dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-thione](/img/structure/B11013158.png)
methanone](/img/structure/B11013160.png)
![N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-isoleucine](/img/structure/B11013169.png)
